molecular formula C14H13N5O3S2 B2960111 N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021266-44-3

N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

货号: B2960111
CAS 编号: 1021266-44-3
分子量: 363.41
InChI 键: GADDHWAEWKRMAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(3-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a 5-methyl-1,3,4-thiadiazole moiety via a 3-oxopropyl spacer, with a furan-2-carboxamide substituent. This structure combines multiple pharmacophores known for bioactivity, including thiadiazoles (antimicrobial, antitumor) and thiazoles (enzyme inhibition, antimicrobial) . The furan carboxamide group may enhance solubility and binding affinity, as seen in related compounds .

属性

IUPAC Name

N-[4-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S2/c1-8-18-19-14(24-8)16-11(20)5-4-9-7-23-13(15-9)17-12(21)10-3-2-6-22-10/h2-3,6-7H,4-5H2,1H3,(H,15,17,21)(H,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADDHWAEWKRMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

生物活性

N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a thiadiazole moiety, which is often linked to various biological activities. The presence of functional groups such as carboxamide and thiazole contributes to its pharmacological properties.

Research indicates that derivatives of thiadiazole compounds can exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK) .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating apoptotic pathways .
  • Antimicrobial Properties : Compounds containing the thiadiazole ring have exhibited significant antibacterial and antifungal activities against various pathogens .

Anticancer Activity

A series of studies have evaluated the anticancer effects of this compound and related derivatives:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (Breast Cancer)8Induces apoptosis
Compound BHCT116 (Colon Cancer)4Inhibits FAK
Compound CNCI-H522 (Lung Cancer)0.06Inhibits DHFR

These results suggest that the compound may possess potent anticancer properties through multiple pathways.

Antimicrobial Activity

The compound's antimicrobial efficacy has also been documented:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus32.6Significant
Escherichia coli47.5Moderate
Aspergillus niger40.0Significant

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Properties : A recent study explored the effects of thiadiazole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound significantly increased apoptotic cell populations after 48 hours of exposure .
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. Results showed that these compounds had lower MIC values compared to standard antibiotics, suggesting their potential use in treating resistant infections .

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s activity is influenced by its hybrid heterocyclic framework. Key comparisons with similar compounds include:

Compound Name / ID Core Structure Key Substituents Potential Activity Reference
Target Compound Thiazole + 1,3,4-thiadiazole + furan 5-methyl-thiadiazole, furan-2-carboxamide, 3-oxopropyl spacer Antimicrobial (inferred) -
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () Pyrrolidine + 1,3,4-thiadiazole Fluorophenyl, isopropyl-thiadiazole, 5-oxopyrrolidine Not reported; fluorophenyl may enhance CNS penetration
(6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-cephalosporin derivatives () Cephalosporin + thiadiazolethio 5-methyl-thiadiazolethio, pivalamido group Antibacterial (β-lactam synergy)
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide () Phthalazine + 1,3,4-thiadiazole Cyclopropyl-thiadiazole, phthalazine-4-one Anticancer (DNA intercalation inferred)
N-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)furan-2-carboxamide () Benzodiazole + furan Furan-2-carboxamide, dihydrobenzodiazole Not reported; benzodiazole suggests kinase inhibition

Key Observations :

  • Thiadiazole Modifications : The 5-methyl group in the target compound (vs. isopropyl in or cyclopropyl in ) may balance steric effects and electron distribution, optimizing receptor binding .
  • Carboxamide Placement : Furan-2-carboxamide (target) vs. phthalazine- or pyrrolidine-carboxamide () may influence solubility and target specificity .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(3-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide and its analogs?

  • Methodology : The compound’s synthesis typically involves multi-step reactions. For example:

  • Step 1 : Condensation of 5-methyl-1,3,4-thiadiazol-2-amine with a β-ketoester (e.g., ethyl acetoacetate) to form the thiadiazole-propionamide intermediate .
  • Step 2 : Coupling the intermediate with a thiazole derivative (e.g., 2-aminothiazole) using carbodiimide-based coupling agents in anhydrous DMF .
  • Step 3 : Final acylation with furan-2-carboxylic acid chloride in dichloromethane under reflux .
    • Characterization : Confirmation via 1H^1H-/13C^{13}C-NMR, IR (C=O stretch at ~1650–1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How are purity and structural integrity validated during synthesis?

  • Methods :

  • Thin-layer chromatography (TLC) using silica gel F254_{254} plates (Merck) with ethyl acetate/hexane (3:7) as eluent .
  • Melting point analysis (uncorrected) to compare with literature values .
  • Spectroscopic consistency : Ensure NMR peaks align with expected proton environments (e.g., furan protons at δ 6.4–7.2 ppm, thiazole protons at δ 7.5–8.0 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?

  • Protocols :

  • MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination after 48-hour exposure .
  • Cell cycle analysis via flow cytometry (propidium iodide staining) to identify G1/S or G2/M arrest .
  • Apoptosis detection using Annexin V-FITC/PI dual staining .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :

  • Substituent variation : Modify the furan ring (e.g., 5-methyl vs. 5-nitro substituents) to assess electronic effects on bioactivity .

  • Core scaffold optimization : Replace thiazole with oxazole or pyridine to evaluate ring size/heteroatom impact .

  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with targets like EGFR or tubulin .

    • Data Analysis : Compare IC50_{50} values across analogs (Table 1).

    Table 1. Example SAR for Analogs

    Compound ModificationIC50_{50} (μM)Target ProteinReference
    Furan-2-carboxamide (parent)12.3 ± 1.2EGFR
    5-Nitro-furan derivative8.7 ± 0.9EGFR
    Thiazole → Oxazole swap22.1 ± 2.1Tubulin

Q. How to resolve contradictions in cytotoxicity data across different studies?

  • Potential Factors :

  • Assay conditions : Variability in serum concentration (e.g., 10% FBS vs. serum-free media) affects compound stability .
  • Cell line heterogeneity : Genetic differences in MCF-7 (p53 wild-type) vs. MDA-MB-231 (p53 mutant) influence apoptotic response .
    • Recommendations :
  • Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) .
  • Validate findings using orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) .

Q. What strategies improve solubility and bioavailability for in vivo testing?

  • Methods :

  • Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (≤200 nm) to improve plasma half-life .
  • LogP optimization : Reduce hydrophobicity via polar substituents (e.g., –OH or –SO3_3H) while maintaining potency .

Methodological Notes

  • Synthesis Troubleshooting : If coupling yields drop below 60%, pre-activate the carboxylic acid with HOBt/DCC to minimize side reactions .
  • Data Reproducibility : Archive NMR raw data (FID files) and HRMS calibration logs for peer review .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。